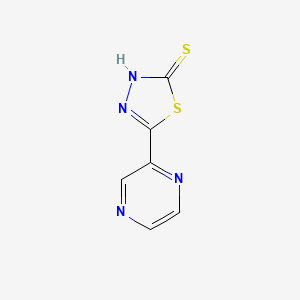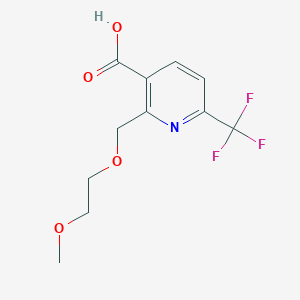
3-Ethyl-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
3-Ethyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound with a five-membered C3NS ring . It is intriguing due to its presence in diverse natural and bioactive compounds. The sulfur at the first position and nitrogen at the third position enhance its pharmacological properties . It shows varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Synthesis Analysis
Thiazolidine motifs are used in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . In a study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts .Molecular Structure Analysis
The molecular formula of this compound is C5H7NO2S . It is a five-membered heterocycle system having one nitrogen and one sulfur atom .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They are intriguing due to their presence in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Derivatives : 3-Ethyl-1,3-thiazolidine-2,4-dione is used in synthesizing various derivatives with potential therapeutic applications. For instance, the synthesis of ethyl-(2-(5-arylidine-2,4dioxothiazolidin-3-yl)acetyl)glycinates, alaninates, butanoates, valinates, and norvalinates involves converting 1,3-thiazolidine-2,4-dione into its potassium salt, followed by treatment with different compounds to obtain the final products (Tshiluka et al., 2021).
Role in Inhibitor Synthesis : It's used in the synthesis of analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, which act as ERK1/2 inhibitors in human leukemia cells. These compounds have shown effectiveness in inhibiting cell proliferation and inducing apoptosis (Li et al., 2009).
Biochemical and Pharmacological Research
Investigating Antidiabetic Agents : Studies have been conducted to evaluate the hypoglycemic and hypolipidemic activities of compounds containing this compound. For example, AL-321, a compound bearing this moiety, demonstrated significant hypoglycemic and hypolipidemic activities in genetically obese and diabetic mice (Sohda et al., 1982).
Antimicrobial Applications : Novel 5-ethylidene-thiazolidine-2,4-diones derivatives have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi, showing moderate to very good activity (Joshi et al., 2021).
- 2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione, using a two-step approach, including alkylation and Knoevenagel condensation, has been reported. This compound is a derivative of the thiazolidine-2,4-dione core, which is significant in medicinal chemistry for potential drug-like small molecules (Holota et al., 2022).
Antioxidant Activity : Compounds containing this compound have been evaluated for antioxidant activities. For instance, a series of 5-arylmethylidene-1,3-thiazolidine-2,4-diones were prepared and evaluated for their DPPH free radical scavenging activity, demonstrating potential antioxidant properties (Čačić & Molnar, 2011).
Selective Inhibitor Development : Thiazolidine-2,4-dione analogues, such as 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145), have been synthesized and characterized as selective sphingosine kinase-2 inhibitors. These compounds demonstrate potential as lead anticancer agents, with significant inhibitory effects on tumor growth in both in vitro and in vivo models (Liu et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-2-6-4(7)3-9-5(6)8/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQROFBYABVNTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308181 | |
| Record name | 3-Ethyl-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37868-77-2 | |
| Record name | 3-Ethyl-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37868-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


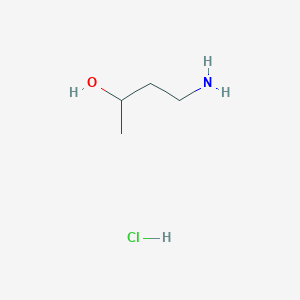
![Ethyl (1S,3R,4S)-4-{[(benzyloxy)carbonyl]amino}-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B3327677.png)
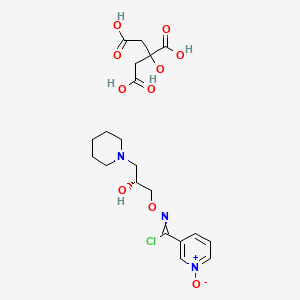
![(1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol](/img/structure/B3327692.png)
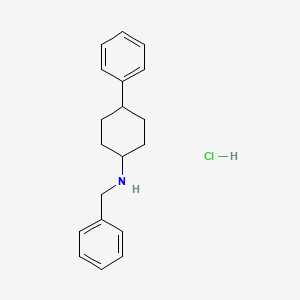


![1,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3327710.png)

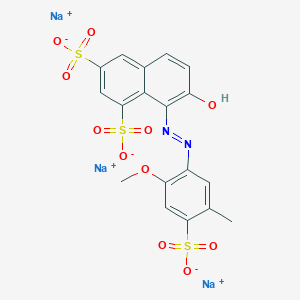
![N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine](/img/structure/B3327734.png)
